Bis(4-methoxynaphthalen-1-YL)borinic acid
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Overview
Description
Bis(4-methoxynaphthalen-1-yl)borinic acid is an organic compound with the chemical formula C22H19BO3. It is a boronic acid derivative, characterized by the presence of two 4-methoxynaphthalen-1-yl groups attached to a boron atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxynaphthalen-1-yl)borinic acid typically involves the reaction of 4-methoxynaphthalene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxynaphthalen-1-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives of the original compound.
Scientific Research Applications
Bis(4-methoxynaphthalen-1-yl)borinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which bis(4-methoxynaphthalen-1-yl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
4-Methoxyphenylboronic acid: Similar in structure but with a phenyl group instead of a naphthyl group.
2-Methoxynaphthalen-1-ylboronic acid: A related compound with a single naphthyl group.
Uniqueness
Bis(4-methoxynaphthalen-1-yl)borinic acid is unique due to the presence of two 4-methoxynaphthalen-1-yl groups, which can provide enhanced stability and reactivity in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
bis(4-methoxynaphthalen-1-yl)borinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BO3/c1-25-21-13-11-19(15-7-3-5-9-17(15)21)23(24)20-12-14-22(26-2)18-10-6-4-8-16(18)20/h3-14,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWYPBVTZIYAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OC)(C3=CC=C(C4=CC=CC=C34)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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